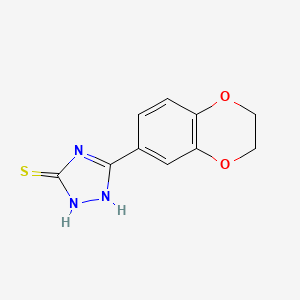
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-5-thiol
Vue d'ensemble
Description
The compound “3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-5-thiol” is a complex organic molecule that contains several functional groups, including a 2,3-dihydro-1,4-benzodioxin ring, a 1H-1,2,4-triazole ring, and a thiol group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an existing study, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Some general properties might include solubility, melting point, and reactivity .Applications De Recherche Scientifique
Medicinal Chemistry: Antimicrobial Agents
This compound has shown promise in the development of new antimicrobial agents. Its structure, which includes a 1,4-benzodioxin ring, is similar to that of known antibacterial and antifungal compounds. The triazole-thiol moiety could potentially be exploited to create drugs that target specific enzymes or receptors in pathogenic microorganisms, leading to the inhibition of their growth or the disruption of vital biological processes .
Agriculture: Pesticide Development
In agriculture, there’s potential for this compound to be used in the synthesis of pesticides. The benzodioxin and triazole components are often seen in molecules that exhibit insecticidal and fungicidal properties. Research could explore its efficacy in controlling crop diseases and pests, contributing to increased agricultural productivity .
Environmental Science: Pollution Remediation
The compound’s reactivity due to the triazole-thiol group could be harnessed in environmental science for pollution remediation. It might interact with heavy metals or organic pollutants, aiding in their breakdown or removal from contaminated sites. This application would be particularly valuable in the treatment of industrial waste .
Material Science: Advanced Material Synthesis
In material science, the compound could be used to create novel materials with unique properties. For instance, its incorporation into polymers might result in materials with enhanced thermal stability or electrical conductivity, which could be beneficial in the development of electronic devices or heat-resistant coatings .
Biochemistry: Enzyme Inhibition
The compound’s structural features suggest it could act as an enzyme inhibitor, making it a valuable tool in biochemistry for studying metabolic pathways or for the development of therapeutic agents that target specific enzymes related to diseases .
Optoelectronics: Nonlinear Optical Materials
Due to the presence of the benzodioxin core, which is known for its optical properties, this compound could be investigated for its potential use in optoelectronics. It might contribute to the development of materials that have applications in laser technology, optical data storage, or photovoltaic devices .
Mécanisme D'action
Propriétés
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c16-10-11-9(12-13-10)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5H,3-4H2,(H2,11,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOBQSALBYAPFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NC(=S)NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-5-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanamine](/img/structure/B1451730.png)
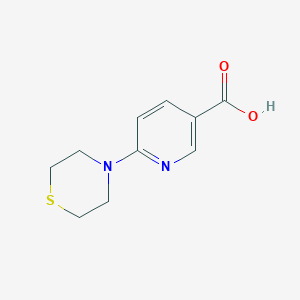

![2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1451733.png)
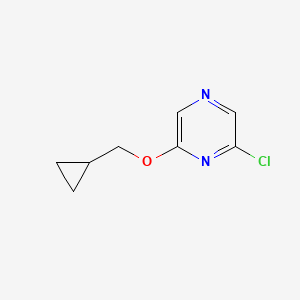

![2-Phenyl-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one](/img/structure/B1451738.png)

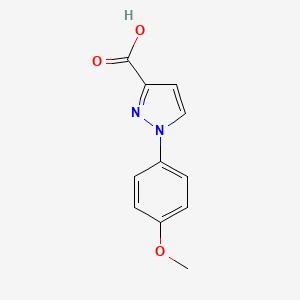
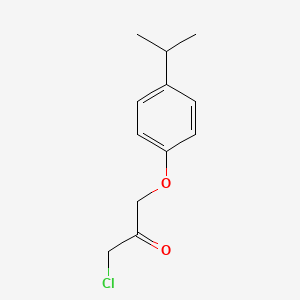
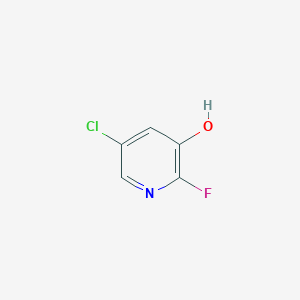
![Methyl 4-{[(2-phenylethyl)amino]methyl}benzoate](/img/structure/B1451745.png)
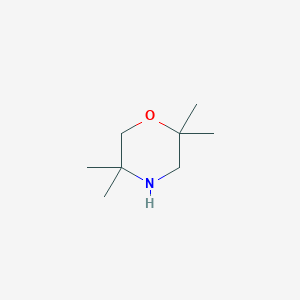
![N-Methyl-N-[(4-methylpyridin-2-yl)methyl]amine](/img/structure/B1451752.png)